molecular formula C17H17N5O B15043082 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide CAS No. 326002-69-1

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide

Cat. No.: B15043082
CAS No.: 326002-69-1
M. Wt: 307.35 g/mol
InChI Key: LWKISDBRDKNNDZ-LDADJPATSA-N
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Description

3-(1H-Benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide (CAS: 326002-69-1, C₁₇H₁₇N₅O) is a hydrazide derivative featuring a benzotriazole core and a 4-methylbenzylidene group in the (E)-configuration . The benzotriazole moiety is known for its stability and ability to act as a ligand, while the hydrazide linker and aromatic substituents may influence solubility, reactivity, and biological activity . This article provides a comparative analysis with structurally related compounds, emphasizing substituent effects, synthetic routes, spectroscopic properties, and biological relevance.

Properties

CAS No.

326002-69-1

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17N5O/c1-13-6-8-14(9-7-13)12-18-20-17(23)10-11-22-16-5-3-2-4-15(16)19-21-22/h2-9,12H,10-11H2,1H3,(H,20,23)/b18-12+

InChI Key

LWKISDBRDKNNDZ-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide typically involves the reaction of benzotriazole with a suitable hydrazide precursor. One common method involves the condensation of benzotriazole with 4-methylbenzaldehyde in the presence of a hydrazine derivative under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the hydrazide linkage can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Substituent on Benzylidene Group Molecular Formula Molecular Weight (Da) Key References
Target Compound 4-Methylphenyl C₁₇H₁₇N₅O 307.35
3-(1H-Benzotriazol-1-yl)-N'-(4-methoxybenzylidene)propanehydrazide 4-Methoxyphenyl C₁₇H₁₇N₅O₂ 331.35
3-(1H-Benzotriazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanehydrazide 4-Hydroxy-3-methoxyphenyl C₁₇H₁₇N₅O₃ 347.35
3-(1H-Benzotriazol-1-yl)-N'-(4-fluorobenzylidene)propanehydrazide 4-Fluorophenyl C₁₇H₁₆FN₅O 325.34
Divin (N′-(2-hydroxynaphthylmethylidene)-3-(2-methylbenzimidazol-1-yl)propanehydrazide) 2-Hydroxynaphthyl C₂₁H₂₀N₄O₂ 360.41

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in , methyl in ): Enhance lipophilicity and stability but may reduce solubility. The methyl group in the target compound increases steric bulk compared to methoxy derivatives.
  • Electron-Withdrawing Groups (e.g., fluorine in ): Improve binding affinity in biological systems due to polar interactions.

Comparison with Analogues :

  • Methoxy derivatives (e.g., ) require protection/deprotection steps for hydroxyl groups.
  • Fluorinated analogues (e.g., ) may use fluorinated aldehydes under milder conditions to prevent defluorination.

Spectroscopic Characterization

Table 2: Spectroscopic Signatures of Selected Compounds
Compound IR (C=N stretch, cm⁻¹) ¹H NMR (Imine CH=N, δ ppm) Key Diagnostic Peaks
Target Compound ~1595–1605 8.1–8.3 (s, 1H) Benzotriazole protons: 7.4–8.2 (m)
4-Methoxy Analog 1602 8.1 (s, 1H) OCH₃: 3.8 (s, 3H)
4-Fluoro Analog 1598 8.2 (s, 1H) Ar-F: 7.1–7.3 (m)
Divin 1580–1600 8.4 (s, 1H) Naphthyl protons: 6.8–8.5 (m)

Insights :

  • The imine proton (CH=N) resonates downfield (δ 8.1–8.4) across analogues, confirming the (E)-configuration .
  • Substituents like OCH₃ (δ 3.8) or F alter electron density, causing shifts in aromatic proton signals .

Computational and Crystallographic Insights

  • Hydrogen Bonding : The target compound’s hydrazide NH (δ ~11.0 in NMR) participates in intermolecular H-bonding, as seen in analogues .
  • Crystal Packing : X-ray studies of related compounds (e.g., ) reveal layered structures stabilized by π-π stacking and H-bonds, critical for material stability.
  • InChIKey/SMILES : Computational descriptors (e.g., LWKI... for the target compound ) predict solubility and reactivity trends across analogues.

Biological Activity

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide (commonly referred to as compound 1) is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and data.

Chemical Structure

The molecular formula of compound 1 is C17H17N5OC_{17}H_{17}N_{5}O with a molecular weight of approximately 307.36 g/mol. Its structure features a benzotriazole moiety, which is known for its biological significance, particularly in antifungal and antibacterial activities.

Biological Activity Overview

Research indicates that compound 1 exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported the antibacterial and antifungal properties of benzotriazole derivatives. Compound 1 has demonstrated moderate antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis .
  • Antiparasitic Effects : Similar compounds within the benzotriazole class have shown efficacy against protozoan parasites like Trypanosoma cruzi, indicating potential for compound 1 in antiparasitic applications .
  • Anti-inflammatory Properties : The anti-inflammatory effects of related benzotriazole compounds have been documented, suggesting that compound 1 may also possess such properties .

The mechanisms through which compound 1 exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Benzotriazoles are known to inhibit cytochrome P450 enzymes, which are crucial in the biosynthesis of sterols in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
  • Interference with Cellular Processes : The presence of bulky hydrophobic groups in the structure may enhance the interaction with bacterial membranes, leading to increased permeability and subsequent cell lysis .

Case Studies and Research Findings

Several studies have explored the biological activity of compound 1 and related derivatives:

StudyFindings
Pagliero et al. (2014)Demonstrated significant anti-trypanosomal activity in benzotriazole derivatives, with some compounds achieving over 95% mortality in T. cruzi at specific concentrations .
Jamkhandi et al. (2019)Reported moderate antibacterial activity against E. coli and Bacillus subtilis, highlighting the potential for further development as an antimicrobial agent .
Recent Structural AnalysisInvestigated the crystal structure of related compounds, providing insights into how structural variations influence biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 3-(1H-benzotriazol-1-yl)propanehydrazide and 4-methylbenzaldehyde under reflux in ethanol. Catalytic conditions (e.g., acetic acid or Cu(I) catalysts) improve yield and purity. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water) are critical steps .

Q. Which spectroscopic techniques are essential for characterizing this hydrazide derivative?

  • Methodological Answer :

  • ¹H NMR : Look for diagnostic signals at ~8.5 ppm (imine –CH=N) and ~11.8 ppm (–CONH) .
  • IR : Confirm C=N (1590–1620 cm⁻¹) and N–H (3190–3300 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns consistent with the hydrazide backbone .

Q. How does the compound participate in redox or substitution reactions?

  • Methodological Answer : The benzotriazole moiety undergoes nucleophilic substitution (e.g., with alkyl halides), while the hydrazide group can be oxidized to diazenes or reduced to amines. Reactivity studies in polar aprotic solvents (DMF, acetonitrile) under inert atmospheres are recommended .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and biological interactions?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity insights .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate with binding energy scores and residue-specific hydrogen bonding analysis .

Q. What strategies resolve contradictions in biological activity data across structurally similar hydrazides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the arylidene moiety) and test against standardized assays (e.g., MES for anticonvulsant activity). Statistical tools like ANOVA can identify significant trends .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies, accounting for assay conditions (e.g., cell lines, incubation times) .

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Variable Temperature NMR : Shift or split signals by altering solvent polarity (e.g., DMSO-d₆ at 25°C vs. 50°C) .

Q. What methodologies enable enantioselective synthesis of chiral hydrazide derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric condensation reactions. Monitor enantiomeric excess via chiral HPLC .
  • Microwave-Assisted Synthesis : Enhance stereoselectivity and reduce reaction times compared to conventional heating .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres .

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